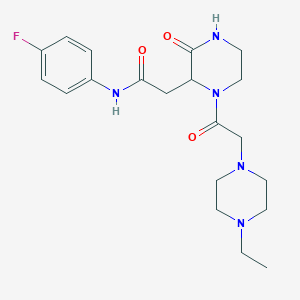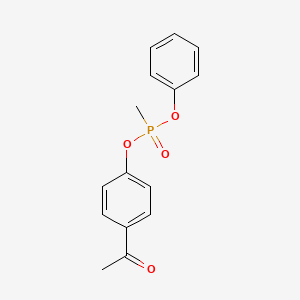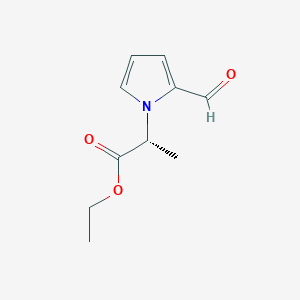
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
(R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid+ethanol→(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate+water
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: ®-Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)propanoate.
Reduction: ®-Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate.
Substitution: ®-Ethyl 2-(2-bromo-1H-pyrrol-1-yl)propanoate.
Applications De Recherche Scientifique
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving pyrrole derivatives.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid
Uniqueness
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The ethyl ester group also provides distinct physicochemical properties compared to its methyl ester and free acid counterparts.
This compound’s unique combination of structural features makes it a valuable tool in various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
ethyl (2R)-2-(2-formylpyrrol-1-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m1/s1 |
Clé InChI |
CTNICYZNJBUCOQ-MRVPVSSYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)N1C=CC=C1C=O |
SMILES canonique |
CCOC(=O)C(C)N1C=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
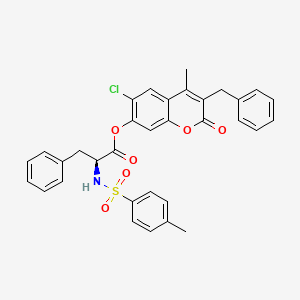
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)

![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)


![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
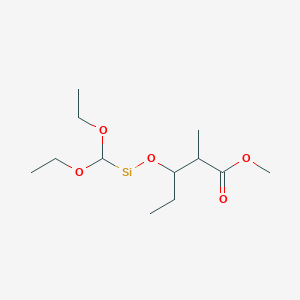
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
